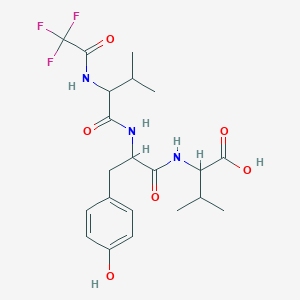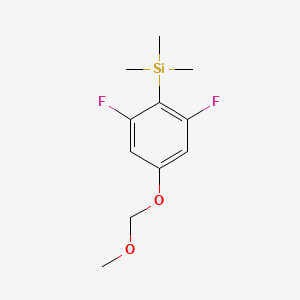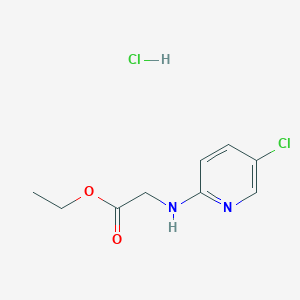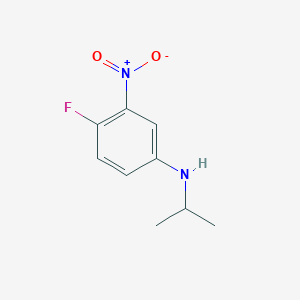
Tfa-DL-Val-DL-Tyr-DL-Val-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tfa-DL-Val-DL-Tyr-DL-Val-OH involves the stepwise coupling of the amino acids valine and tyrosine. The process typically begins with the protection of the amino groups using a trifluoroacetyl group. The protected amino acids are then coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The final product is obtained by deprotecting the amino groups and purifying the compound through techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of advanced technologies like microwave-assisted peptide synthesis can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tfa-DL-Val-DL-Tyr-DL-Val-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: The trifluoroacetyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Dopaquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted peptides depending on the nucleophile used.
Applications De Recherche Scientifique
Tfa-DL-Val-DL-Tyr-DL-Val-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in inhibiting elastase and its effects on skin elasticity and firmness.
Medicine: Explored for potential therapeutic applications in skin aging and related conditions.
Industry: Widely used in the cosmetic industry for its anti-aging properties
Mécanisme D'action
The mechanism of action of Tfa-DL-Val-DL-Tyr-DL-Val-OH involves the inhibition of elastase, an enzyme responsible for the degradation of elastin in the skin. By inhibiting elastase, the compound helps maintain skin elasticity and firmness. Additionally, it regulates the production of progerin, a protein associated with cellular aging, thereby prolonging cell life and delaying senescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tfa-DL-Val-DL-Tyr-DL-Val-OH: Known for its anti-aging properties.
Glycyl-glycyl-L-valine: Another tripeptide with different amino acid composition.
H-Tyr-Gly-OH: A dipeptide with tyrosine and glycine residues.
Uniqueness
This compound is unique due to its trifluoroacetyl group, which enhances its stability and bioavailability. Its specific sequence of valine and tyrosine residues also contributes to its potent elastase inhibitory activity, making it particularly effective in anti-aging applications .
Propriétés
Formule moléculaire |
C21H28F3N3O6 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
2-[[3-(4-hydroxyphenyl)-2-[[3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C21H28F3N3O6/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32) |
Clé InChI |
SAVSLMGBKQKUAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12097896.png)
![N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine](/img/structure/B12097903.png)

![58-(3-amino-3-oxopropyl)-87-(2-aminopropanoylamino)-76-benzyl-7,22,52-tri(butan-2-yl)-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-(1-hydroxyethyl)-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid](/img/structure/B12097914.png)




![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)



